Methyl 4-Amino-2-fluorobenzoate
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry Research
Methyl 4-amino-2-fluorobenzoate serves as a crucial starting material or intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic structures. pharmaffiliates.comsynhet.com The presence of three distinct functional groups—the methyl ester, the primary amine, and the fluorine atom—allows for a diverse range of chemical transformations. The amino group can be readily diazotized and converted to other functionalities, while the ester can be hydrolyzed or aminated. The fluorine atom, a common feature in many modern pharmaceuticals, can influence the molecule's electronic properties, lipophilicity, and metabolic stability.
In medicinal chemistry, the fluorinated aminobenzoate scaffold is a key component in the design and synthesis of novel therapeutic agents. For instance, it is an important intermediate in the preparation of Enzalutamide, a second-generation anti-androgen used in the treatment of prostate cancer. researchgate.net The specific substitution pattern of this compound is often critical for achieving the desired biological activity and pharmacokinetic profile of the final drug candidate.
Overview of Research Trajectories and Academic Relevance
Research involving this compound has followed several key trajectories. A significant area of focus has been the development of efficient and scalable synthetic routes to the compound itself. Various methods have been reported, often starting from commercially available materials like m-fluoroaniline. google.com These synthetic strategies aim to reduce costs, improve yields, and minimize the environmental impact of production. google.com
Another major research avenue involves the use of this compound as a scaffold for the synthesis of novel compounds with potential biological activity. guidechem.com Researchers have explored its utility in the preparation of a wide array of molecules, including kinase inhibitors and other targeted therapies. chemicalbook.com The academic relevance of this compound is underscored by its frequent appearance in scientific literature and patents, highlighting its importance in the ongoing quest for new and improved pharmaceuticals. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C8H8FNO2 |
| Molecular Weight | 169.15 g/mol |
| CAS Number | 73792-08-2 |
| Appearance | Solid |
| IUPAC Name | This compound |
Data sourced from PubChem nih.gov
Synthetic Approaches to this compound
The synthesis of this compound can be achieved through various routes. One common method involves the reduction of the corresponding nitro compound, methyl 2-fluoro-4-nitrobenzoate. This reduction is often carried out using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. echemi.com
Another approach starts with 4-amino-2-fluorobenzoic acid, which is then esterified to yield the methyl ester. echemi.com The synthesis of the parent acid itself can begin from m-fluoroaniline, which undergoes a series of reactions including protection of the amino group, formylation, oxidation to a carboxylic acid, and finally deprotection. google.com
| Starting Material | Key Reagents | Product |
| Methyl 2-fluoro-4-nitrobenzoate | H2, Pd/C | This compound |
| 4-Amino-2-fluorobenzoic acid | Methanol (B129727), Acid catalyst | This compound |
| m-Fluoroaniline | Benzyl (B1604629) chloride, Vilsmeier-Haack reagents, Oxidizing agents, Pd/C | 4-Amino-2-fluorobenzoic acid |
Information compiled from various synthetic procedures. google.comechemi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKMNNACPYTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620787 | |
| Record name | Methyl 4-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73792-08-2 | |
| Record name | Methyl 4-amino-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-2-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Organic Synthesis of Methyl 4 Amino 2 Fluorobenzoate
Established Synthetic Pathways
The synthesis of Methyl 4-amino-2-fluorobenzoate can be achieved through several established routes, primarily involving the esterification of the corresponding carboxylic acid or the reduction of a nitro-group precursor.
Direct Esterification Approaches
Direct esterification of 4-Amino-2-fluorobenzoic acid is a straightforward and common method for the synthesis of its methyl ester. This transformation is typically accomplished via acid-catalyzed esterification or by conversion to an acyl chloride followed by reaction with methanol (B129727).
One prevalent method involves dissolving 4-Amino-2-fluorobenzoic acid in methanol and adding a dehydrating agent or catalyst. echemi.com Thionyl chloride (SOCl₂) is frequently used for this purpose; it reacts with methanol to form methyl sulfite (B76179) and HCl in situ, which protonates the carboxylic acid and facilitates nucleophilic attack by methanol. This reaction is typically performed at elevated temperatures to drive the reaction to completion. echemi.com
Alternatively, the classic Fischer-Speier esterification can be employed. This involves refluxing the 4-Amino-2-fluorobenzoic acid in methanol with a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid (H₂SO₄). libretexts.org The reaction is an equilibrium process, and using a large excess of methanol helps to shift the equilibrium towards the product side. libretexts.org
| Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Amino-2-fluorobenzoic acid | Thionyl chloride | Methanol | Reaction at 50°C for 16 hours | High (exact value not specified) | echemi.com |
| 2-Amino-4-fluorobenzoic acid | Thionyl chloride | Ethanol (B145695) | Reflux | 94% | ambeed.com |
| p-Aminobenzoic acid (analogue) | Concentrated H₂SO₄ (catalyst) | Ethanol | Reflux | Not specified | libretexts.org |
Reductive Amination Strategies
While classical reductive amination involves the reaction of a ketone or aldehyde with an amine, the most prominent strategy to introduce the amino group onto the 2-fluorobenzoate (B1215865) scaffold is through the reduction of a nitro group precursor. This highly efficient and widely used method begins with Methyl 2-fluoro-4-nitrobenzoate.
The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For this specific substrate, the reduction is commonly achieved through catalytic hydrogenation. echemi.com The nitro compound is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to hydrogen gas (H₂) in the presence of a metal catalyst, most notably palladium on carbon (Pd/C). echemi.comresearchgate.net The reaction proceeds under mild conditions, often at room temperature, and typically gives the desired amino product in excellent yield and purity. echemi.com An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor like ammonium (B1175870) formate (B1220265) is used with the Pd/C catalyst. echemi.com
Oxidation and Chlorination Reactions in Precursor Synthesis
The synthesis of the necessary precursors for this compound often involves key oxidation and chlorination steps. The primary starting material, 4-Amino-2-fluorobenzoic acid, or its nitro analogue, 2-fluoro-4-nitrobenzoic acid, can be prepared from simpler, commercially available chemicals.
A notable oxidation reaction is the conversion of 2-fluoro-4-nitrotoluene (B45272) to 2-fluoro-4-nitrobenzoic acid. This is achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). To improve reaction efficiency, especially given the multiphasic nature of the reaction (solid KMnO₄, aqueous solution, and organic toluene (B28343) derivative), a phase transfer catalyst is often employed. researchgate.net
Another synthetic route to the precursor 4-amino-2-fluorobenzoic acid starts from m-fluoroaniline. This multi-step process can involve:
Protection of the amino group, for instance, using benzyl (B1604629) chloride. google.com
Formylation of the ring via a Vilsmeier-Haack reaction. google.com
Oxidation of the resulting aldehyde to a carboxylic acid, for which the Pinnick oxidation is a suitable method. google.com
Reduction of a nitro group, if introduced earlier in the synthesis, using methods like Pd/C catalyzed hydrogenation. google.com
Chlorination reactions are also crucial, for example, in converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate can then readily react with an amine, as seen in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a related and important pharmaceutical intermediate. researchgate.net
| Starting Material | Oxidant | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Fluoro-4-nitrotoluene | Potassium permanganate (KMnO₄) | Phase Transfer Catalyst | 2-Fluoro-4-nitrobenzoic acid | 74% | researchgate.net |
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and environmental friendliness. The synthesis of this compound benefits significantly from such approaches, particularly in hydrogenation and phase transfer catalysis.
Palladium-Catalyzed Hydrogenation Techniques
Palladium-catalyzed hydrogenation is the cornerstone for the reduction of the nitro group in Methyl 2-fluoro-4-nitrobenzoate to yield the target amine. This method is favored for its clean reaction profile and high yields. researchgate.net The catalyst, typically 5-10% palladium on a high-surface-area activated carbon support (Pd/C), demonstrates high activity and selectivity for the reduction of the nitro group while leaving other functional groups, such as the ester and the fluorine atom, intact. echemi.comrsc.org
The reaction can be performed under a hydrogen atmosphere or by using a hydrogen donor molecule in a process known as catalytic transfer hydrogenation. echemi.com
Direct Hydrogenation : The substrate is stirred with a catalytic amount of Pd/C in a solvent like methanol under a balloon of hydrogen gas. This method is highly efficient, with one reported procedure achieving a 98% yield after just two hours at room temperature. echemi.com
Transfer Hydrogenation : In this variation, a hydrogen donor such as ammonium formate or formic acid replaces molecular hydrogen. Refluxing Methyl 2-fluoro-4-nitrobenzoate with Pd/C and ammonium formate in ethanol has been shown to produce the desired product in 89% yield. echemi.com This technique avoids the need for specialized equipment for handling flammable hydrogen gas.
| Hydrogen Source | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| H₂ (gas) | 10% Pd/C | Methanol | Room Temperature | 98% | echemi.com |
| Ammonium formate | 10% Pd/C | Ethanol | 95°C (Reflux) | 89% | echemi.com |
Phase Transfer Catalysis Applications
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different, immiscible phases. crdeepjournal.orgmdpi.com This is particularly useful in reactions involving an organic substrate and an inorganic, water-soluble reagent.
A prime example in the synthesis pathway of this compound's precursors is the oxidation of 2-fluoro-4-nitrotoluene using aqueous potassium permanganate. researchgate.net The organic toluene derivative is insoluble in the aqueous permanganate solution, leading to a very slow reaction at the interface. A phase transfer catalyst, typically a quaternary ammonium salt (like R₄N⁺X⁻), solves this problem. crdeepjournal.org The catalyst's cation is soluble in the organic phase and can transport the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase, where it can efficiently oxidize the toluene derivative to the corresponding benzoic acid. researchgate.net The use of PTC in this step significantly improves the reaction rate and leads to a good yield (74%) of 2-fluoro-4-nitrobenzoic acid. researchgate.net
Role as a Synthetic Intermediate and Building Block
The inherent reactivity and functional group handles of this compound make it an ideal starting material for a variety of chemical transformations. The amino group can be readily acylated, alkylated, or used to form heterocyclic rings. The fluorine atom, while generally stable, can influence the electronic properties of the ring and serve as a handle for certain nucleophilic aromatic substitution reactions under specific conditions. The methyl ester provides a convenient site for hydrolysis and subsequent amide bond formation.
Precursor in Complex Molecule Construction
One of the most prominent applications of this compound is as a key intermediate in the synthesis of high-value, biologically active molecules. Its structural motif is frequently incorporated into the core of various therapeutic agents and other complex organic compounds.
A prime example is its crucial role in the synthesis of Enzalutamide , a potent second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer. researchgate.net In the synthesis of Enzalutamide, the amino group of this compound is first protected, followed by a series of reactions that ultimately lead to the formation of the complex thiohydantoin core of the drug. The fluorine atom in the phenyl ring of the intermediate is a key feature of the final drug molecule, contributing to its enhanced biological activity. researchgate.net
Beyond Enzalutamide, this versatile building block has been employed in the synthesis of a diverse range of complex heterocyclic systems. For instance, it serves as a precursor for the preparation of substituted quinolines, a class of compounds known for their broad spectrum of biological activities, including antimalarial and anticancer properties. The synthesis often involves the condensation of the amino group with a suitable dicarbonyl compound or its equivalent to construct the quinoline (B57606) scaffold.
Furthermore, patent literature reveals the use of this compound in the preparation of various patented compounds, highlighting its importance in industrial research and development.
Table 1: Examples of Complex Molecules Synthesized from this compound
| Resulting Complex Molecule | Therapeutic Area/Application | Key Synthetic Transformation Involving the Intermediate |
| Enzalutamide | Oncology (Prostate Cancer) | Acylation of the amino group and subsequent multi-step conversion to the thiohydantoin core. researchgate.net |
| Substituted Quinolines | Antimalarial, Anticancer | Condensation of the amino group with β-ketoesters or similar synthons to form the quinoline ring system. |
| Patented Kinase Inhibitors | Oncology | Utilized as a core scaffold for the attachment of various pharmacophores to target specific protein kinases. google.com |
Utility in Derivatization for Advanced Applications
The strategic placement of functional groups on the this compound ring allows for straightforward derivatization to generate a library of compounds with tailored properties for advanced applications. This has been particularly fruitful in the discovery of novel kinase inhibitors and agrochemicals.
Kinase Inhibitors:
Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov this compound has served as a valuable scaffold for the development of potent and selective kinase inhibitors. The amino group can be readily converted into various amides, ureas, or sulfonamides, allowing for the introduction of diverse side chains that can interact with specific amino acid residues in the kinase active site.
For example, derivatives of this compound have been explored as inhibitors of B-Raf, a key protein in the MAPK signaling pathway that is frequently mutated in melanoma and other cancers. google.com The synthesis of these inhibitors often involves the acylation of the amino group with a substituted carboxylic acid or the reaction with an isocyanate to form a urea (B33335) linkage.
Table 2: Derivatization of this compound for Kinase Inhibitor Synthesis
| Derivative Class | Synthetic Modification | Targeted Kinase (Example) |
| Amides | Acylation of the 4-amino group with various carboxylic acids. | B-Raf google.com |
| Ureas | Reaction of the 4-amino group with isocyanates. | Various, including tyrosine kinases. |
| Sulfonamides | Reaction of the 4-amino group with sulfonyl chlorides. | Various, targeting specific signaling pathways. |
Agrochemicals:
The development of new and effective agrochemicals is essential for global food security. This compound has been utilized as a building block in the synthesis of novel herbicides and pesticides. google.com The introduction of a fluorinated phenyl ring can enhance the metabolic stability and bioavailability of the resulting agrochemical. The amino and ester functionalities provide convenient handles for the attachment of other toxophoric or herbicidally active moieties. Patent literature indicates its use in the creation of new chemical entities with potential applications in crop protection. google.com
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Amino 2 Fluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework of methyl 4-amino-2-fluorobenzoate can be assembled.
Proton NMR (¹H NMR) Analyses
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons are observed.
The aromatic region is particularly informative. The proton at position 6 (H-6), being adjacent to the electron-withdrawing ester group, typically appears as a triplet at approximately 7.63 ppm. The protons at positions 3 and 5 (H-3 and H-5) are influenced by both the activating amino group and the deactivating fluorine atom, leading to complex splitting patterns. They often appear as doublets of doublets around 6.31-6.41 ppm. ichemical.com The amino group (NH₂) protons usually present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The methyl (CH₃) protons of the ester group are characteristically found as a sharp singlet further upfield, typically around 3.80 ppm. ichemical.com
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.63 | t | Ar-H (H-6) |
| 6.41 | dd | Ar-H (H-5) |
| 6.31 | dd | Ar-H (H-3) |
| 3.80 | s | -OCH₃ |
Note: Data is based on predicted values and may vary based on solvent and experimental conditions. ichemical.com 's' denotes singlet, 'dd' denotes doublet of doublets, 't' denotes triplet.
Carbon-13 NMR (¹³C NMR) Analyses
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the ester group is typically found in the downfield region of the spectrum. The aromatic carbons exhibit a range of chemical shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine (C-2) will show a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbon attached to the amino group (C-4) will be shielded, appearing at a more upfield position compared to the other aromatic carbons. The methyl carbon (-OCH₃) of the ester will appear as a distinct signal in the upfield region.
Fluorine-19 NMR (¹⁹F NMR) Analyses
Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.govdtic.mil Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method provides a clean spectrum with a single resonance for the fluorine atom in this compound. nsf.gov The chemical shift of the fluorine signal is highly sensitive to its electronic environment. For aromatic fluorides, the position of the signal provides valuable information about the electronic effects of the other substituents on the ring. The fluorine atom will also exhibit coupling to the adjacent protons (H-3 and H-5), which can often be observed in the ¹H NMR spectrum and provides further confirmation of the structure.
Vibrational Spectroscopy Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various bonds within the molecule. synhet.comresearchgate.net
Key expected vibrational frequencies include:
N-H Stretching: The amino group (NH₂) typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group (C=O) is prominent in the region of 1700-1730 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band in the fingerprint region, typically between 1100-1300 cm⁻¹.
C-O Stretching: The C-O stretching of the ester group is usually found in the 1000-1300 cm⁻¹ range.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300-3500 | Amino (N-H) | Stretching |
| >3000 | Aromatic (C-H) | Stretching |
| <3000 | Aliphatic (C-H) | Stretching |
| 1700-1730 | Ester (C=O) | Stretching |
| 1450-1600 | Aromatic (C=C) | Stretching |
| 1100-1300 | Aryl-Fluoride (C-F) | Stretching |
| 1000-1300 | Ester (C-O) | Stretching |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The molecular formula of this compound is C₈H₈FNO₂, giving it a monoisotopic mass of approximately 169.05 g/mol . nih.govchemscene.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 169. Subsequent fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 138, or the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z 110. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. rsc.org
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within a molecule and is influenced by the molecular structure and environment.
The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between molecular orbitals. For aromatic compounds like this compound, these transitions typically involve π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the nature and position of substituents on the aromatic ring, as well as the solvent polarity.
While a specific UV-Vis spectrum for this compound is not extensively documented in the cited literature, the photophysical properties of related aminobenzoate derivatives offer valuable insights. rsc.org For instance, studies on azobenzene-containing amino acids show distinct absorption bands that are influenced by isomerization and the local environment. acs.org The amino group (-NH₂) acts as an auxochrome, typically causing a red shift (bathochromic shift) of the primary absorption bands of the benzene (B151609) ring. The fluorine atom and the methyl ester group will also modulate the electronic properties and thus the absorption spectrum. The solvent environment can further influence the spectrum through solvatochromic effects.
X-ray Crystallography and Solid-State Structural Analysis of Co-crystals and Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself is not available in the reviewed literature, the study of its derivatives and co-crystals can provide significant insights into its solid-state behavior and intermolecular interactions. The analysis of related aminobenzoic acid derivatives by techniques such as cryo-electron microscopy has revealed how their rigid conformations can influence their interactions within biological systems like the ribosome. nih.govacs.org
The crystal structures of other aminobenzoate derivatives, such as isopropyl 4-aminobenzoate (B8803810), have been determined, revealing details about their molecular packing and hydrogen bonding networks. nih.gov These studies often show the formation of hydrogen bonds involving the amino group and the carbonyl oxygen of the ester, leading to the formation of supramolecular structures. nih.gov The presence of the fluorine atom in this compound would likely introduce additional intermolecular interactions, such as C-H···F hydrogen bonds, which would influence the crystal packing. The formation of co-crystals with other molecules can also be a strategy to obtain crystalline material suitable for X-ray diffraction and to study its interaction patterns. mdpi.com
Computational and Theoretical Chemistry of Methyl 4 Amino 2 Fluorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For aromatic compounds like Methyl 4-Amino-2-fluorobenzoate, these methods can predict geometric parameters, vibrational frequencies, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method that has become a mainstay in the study of molecular systems. It is used to calculate the optimized molecular geometry, vibrational frequencies, and various thermodynamic properties. nih.gov In studies of related substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, DFT calculations using the B3LYP method with basis sets like 6-311+G and 6-311++G have been employed to achieve a detailed understanding of their molecular structures. nih.gov These studies provide a framework for understanding how the presence of halogen and other substituents influences the electronic and structural properties of the benzene (B151609) ring and associated functional groups. nih.govuc.pt For aminobenzoic acid derivatives, DFT calculations have been crucial in determining the preferred sites of protonation, highlighting the influence of both the molecular environment and resonance effects on the charge distribution within the molecule. rsc.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
In computational studies of related molecules like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, the HOMO and LUMO energies were calculated to show that charge transfer occurs within the molecules. nih.gov For these and other substituted benzoates, a smaller HOMO-LUMO gap is indicative of higher reactivity. researchgate.net The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks. researchgate.net For instance, in a study on a benzoic acid methyl ester derivative, the HOMO was found to be localized over the substituted aromatic ring, while the LUMO was primarily on the indole (B1671886) side of the molecule, indicating the regions of electron donation and acceptance, respectively. nih.gov
Table 1: Frontier Molecular Orbital Energies for Analogue Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-chloro-6-fluorobenzoic acid | -7.21 | -1.54 | 5.67 |
| 3,4-dichlorobenzoic acid | -7.15 | -2.11 | 5.04 |
Note: The data in this table is derived from studies on analogue compounds and is presented for illustrative purposes. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net
For substituted benzoic acids and their derivatives, MEP maps reveal how different functional groups affect the electrostatic potential across the molecule. nih.govresearchgate.net In studies of similar compounds, the negative potential is typically concentrated around electronegative atoms like oxygen and fluorine, while the regions around hydrogen atoms exhibit a positive potential. nih.govresearchgate.net The MEP analysis for related benzoic acid derivatives has shown that electron-withdrawing and electron-donating groups significantly alter the potential, thereby influencing the sites of interaction with other molecules. nih.gov
Molecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing and hydrogen bonding network.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. iucr.org
Table 2: Hirshfeld Surface Contact Percentages for an Analogue Aminobenzoic Acid Derivative
| Contact Type | Contribution (%) |
| H···H | 42.7 |
| C···H/H···C | 40.0 |
| O···H/H···O | 12.3 |
| C···C | 2.1 |
Note: The data in this table is derived from a study on 4-{[(anthracen-9-yl)methyl]amino}benzoic acid and is presented for illustrative purposes. iucr.org
Hydrogen Bonding Network Characterization
Hydrogen bonds are a critical type of non-covalent interaction that significantly influences the structure and properties of molecules. In the context of this compound, the amino group can act as a hydrogen bond donor, while the ester and fluorine atoms can act as acceptors.
The characterization of hydrogen bonding networks in the crystal structures of related compounds, such as aminobenzoic acids and fluorinated benzoic acids, reveals how these interactions dictate the formation of dimers, chains, and more complex supramolecular architectures. researchgate.netnih.govnih.gov In the crystal structure of 2-fluoro-4-(methoxycarbonyl)benzoic acid, classical carboxylate inversion dimers are formed through O—H⋯O hydrogen bonds, with the packing further stabilized by C—H⋯F and C—H⋯O interactions. nih.gov The presence of intramolecular hydrogen bonds, for example in 2-fluorobenzoic acid, can also influence the acidity and conformational preferences of the molecule. stackexchange.com NMR spectroscopy, in conjunction with DFT calculations, has been used to investigate weak intramolecular hydrogen bonds involving organic fluorine. mdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding and intramolecular interactions. youtube.com By transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units, NBO analysis quantifies the stabilization energies arising from electron delocalization, which are crucial for understanding molecular stability and reactivity. schrodinger.com
For this compound, an NBO analysis would be expected to reveal significant hyperconjugative interactions. The primary donor-acceptor interactions would likely involve the lone pairs of the amino group (NH2) and the oxygen atoms of the ester group, as well as the pi-electrons of the benzene ring. The electron-donating amino group at the para position and the electron-withdrawing, yet pi-donating, fluorine atom at the ortho position create a complex electronic environment.
A key aspect of the analysis would be to quantify the stabilization energy (E(2)) associated with the delocalization of electron density from the nitrogen lone pair (n(N)) to the antibonding pi-orbitals of the benzene ring (π*(C-C)). This interaction is characteristic of aniline (B41778) and its derivatives and contributes significantly to the electronic properties of the molecule. Similarly, interactions between the oxygen lone pairs of the ester group and the adjacent sigma and pi antibonding orbitals would be analyzed.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.
Ligand-Protein Interaction Prediction
In the absence of specific experimental data on the biological targets of this compound, molecular docking studies would be exploratory. Potential protein targets could be selected based on the activity of structurally similar compounds. For instance, aminobenzoate derivatives have been studied as inhibitors of enzymes like cholinesterases. insilicominds.com
A molecular docking simulation of this compound into the active site of a selected protein would reveal potential binding poses and key intermolecular interactions. These interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking. The amino group of the ligand is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The fluorinated benzene ring can participate in various interactions, including hydrophobic and halogen bonds. The predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogs.
Binding Affinity Determinations
The primary output of a molecular docking simulation is a scoring function that estimates the binding affinity between the ligand and the protein, typically expressed in kcal/mol. nih.gov Lower binding energy values indicate a more stable ligand-protein complex and, theoretically, higher binding affinity.
For this compound, the binding affinity would be calculated for the most favorable docking poses within the protein's active site. While specific binding affinity data for this compound is not available, studies on similar molecules provide context. For example, in a docking study of Methyl 4-bromo-2-fluorobenzoate against a fungal protein, a binding energy of -5.00 kcal/mol was reported, indicating stable binding. springernature.com It is plausible that this compound could exhibit similar or potentially stronger binding to certain targets, depending on the specific interactions formed by the amino group compared to the bromo substituent.
In Silico Prediction of Pharmacological Profiles
In silico tools are invaluable for the early assessment of a compound's pharmacological potential, predicting its drug-like properties and its likely fate within an organism.
Drug-likeness Assessment
Drug-likeness is a qualitative concept used in drug discovery to evaluate whether a compound has properties that would make it a likely orally active drug in humans. Lipinski's Rule of Five is a widely used set of guidelines for this purpose. phytojournal.com The rule states that, in general, an orally active drug has no more than one violation of the following criteria:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (LogP) not greater than 5.
Based on in silico predictions from SwissADME, this compound adheres to Lipinski's Rule of Five with zero violations, suggesting it possesses favorable physicochemical properties for an orally administered drug. youtube.comyoutube.com
| Property | Value | Rule of Five |
| Molecular Weight | 169.15 g/mol | < 500 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| LogP (iLOGP) | 1.57 | ≤ 5 |
This table is based on data generated by the SwissADME web tool.
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
ADME properties describe how a drug is handled by the body and are critical for its efficacy and safety. In silico ADME predictions for this compound were obtained using the SwissADME web tool. youtube.comyoutube.com
The predictions suggest that the compound has high gastrointestinal (GI) absorption and is likely to be permeable across the blood-brain barrier (BBB). The molecule is predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit drug distribution to certain tissues. In terms of metabolism, it is predicted to be an inhibitor of the cytochrome P450 isoenzyme CYP1A2, but not of other major CYP enzymes like CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Such information is crucial for anticipating potential drug-drug interactions.
| ADME Property | Prediction |
| Absorption | |
| Gastrointestinal (GI) absorption | High |
| Distribution | |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein (P-gp) Substrate | Yes |
| Metabolism | |
| CYP1A2 inhibitor | Yes |
| CYP2C19 inhibitor | No |
| CYP2C9 inhibitor | No |
| CYP2D6 inhibitor | No |
| CYP3A4 inhibitor | No |
| Excretion | |
| Log Kp (skin permeation) | -6.21 cm/s |
This table is based on data generated by the SwissADME web tool. youtube.comyoutube.com
Toxicity Prediction Models
The in silico prediction of toxicological properties is a critical component of modern computational chemistry, offering a rapid and cost-effective means to assess the potential hazards of chemical compounds without resorting to extensive experimental testing. For this compound, various computational models have been employed to predict its potential for carcinogenicity, mutagenicity, and developmental toxicity. These predictions are based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural features of a molecule with its biological activity, and other machine learning algorithms trained on large datasets of known toxic compounds.
Carcinogenicity Prediction
The carcinogenic potential of this compound has been evaluated using several computational models. These models typically classify a compound as either "Carcinogen" or "Non-Carcinogen" based on its structural alerts and comparison to known carcinogens.
A structural alert is a molecular substructure or fragment that is known to be associated with a particular type of toxicity. nih.gov The predictions from various models provide a preliminary assessment of the carcinogenic risk.
Table 1: Predicted Carcinogenicity of this compound
| Prediction Model/Tool | Prediction |
| pkCSM | Non-carcinogen |
| PreADMET | Non-carcinogen |
The consensus from the pkCSM and PreADMET prediction tools suggests that this compound is unlikely to be a carcinogen. These models rely on extensive databases of compounds with known carcinogenic properties and use sophisticated algorithms to make their predictions. nih.gov
Mutagenicity Prediction
Mutagenicity, the capacity of a chemical to induce genetic mutations, is a key toxicological endpoint. The Ames test is a widely used bacterial reverse mutation assay to assess this potential. Several in silico models have been developed to predict the outcome of the Ames test.
Table 2: Predicted Mutagenicity of this compound
| Prediction Model/Tool | Prediction |
| pkCSM | Negative |
| PreADMET | Mutagen |
The predictions for mutagenicity are conflicting. While the pkCSM model predicts a negative outcome in the Ames test, the PreADMET server predicts that this compound is a mutagen. This discrepancy highlights the importance of using multiple models and considering the different algorithms and training datasets they employ. The pkCSM model, for instance, has demonstrated a high accuracy of 83.8% in predicting the Ames test outcome. nih.gov The U.S. Environmental Protection Agency's (EPA) Toxicity Estimation Software Tool (T.E.S.T.) also includes models for predicting mutagenicity. birthdefectsresearch.org The use of multiple, validated QSAR models is a key principle in regulatory toxicology to increase confidence in the predictions. nih.gov
Developmental Toxicity Prediction
Developmental and Reproductive Toxicity (DART) is a complex endpoint to predict due to the variety of mechanisms that can lead to adverse effects on a developing organism. researchgate.net Computational models for DART are continuously being developed and refined. nih.govnih.gov These models often provide a binary prediction of whether a compound is a developmental toxicant.
Table 3: Predicted Developmental Toxicity of this compound
| Prediction Model/Tool | Prediction |
| T.E.S.T. (Consensus Method) | Negative |
The U.S. EPA's T.E.S.T. utilizes a consensus method, which averages the predictions from several different QSAR methodologies, to estimate developmental toxicity. birthdefectsresearch.org For this compound, the consensus prediction is negative, suggesting a low likelihood of developmental toxicity. The development of robust QSAR models for regulatory purposes is an ongoing area of research, with a focus on improving their predictive power and defining their applicability domains. rsc.org
Medicinal Chemistry Applications and Biological Activity Investigations of Methyl 4 Amino 2 Fluorobenzoate Derivatives
Design and Synthesis of Bioactive Derivatives for Therapeutic Purposes
The inherent chemical functionalities of methyl 4-amino-2-fluorobenzoate make it an attractive building block for constructing more complex molecules with desired biological activities. The design and synthesis of its derivatives often involve strategic modifications to enhance target affinity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).
Lead Compound Identification and Optimization Strategies
The journey from a simple chemical scaffold to a viable drug candidate involves the critical stages of lead compound identification and optimization. A lead compound is a chemical entity that exhibits a desired biological activity and serves as the starting point for further development. drugbank.com The process of lead optimization involves iterative chemical modifications of the lead compound to improve its potency, selectivity, and pharmacokinetic profile. drugbank.comnih.gov
A prominent example of lead identification and optimization involving the this compound core is the development of Enzalutamide, a potent anti-prostate cancer drug. nih.gov The key intermediate in the synthesis of Enzalutamide is 4-amino-2-fluoro-N-methyl-benzamide, a direct derivative of this compound. nih.gov Enzalutamide itself was developed as a second-generation androgen receptor (AR) antagonist, optimized from earlier anti-androgens like bicalutamide (B1683754) to have a higher binding affinity for the AR and to lack partial agonist activity. nih.gov This optimization process involved extensive structure-activity relationship studies to identify a compound with superior clinical efficacy in treating castration-resistant prostate cancer (CRPC). nih.gov
Mechanism-Based Drug Design Approaches
Mechanism-based drug design is a rational approach where a therapeutic agent is specifically designed to interact with a known biological target, often an enzyme or a receptor, in a predefined manner. patsnap.com This strategy relies on a detailed understanding of the three-dimensional structure of the target and its mechanism of action. Fluorinated compounds are often employed in mechanism-based inhibitors due to the unique properties conferred by the fluorine atom, such as its high electronegativity and ability to form strong bonds. patsnap.com
In the context of derivatives from the this compound scaffold, the most significant example of a mechanism-based drug is Enzalutamide. nih.gov Enzalutamide was rationally designed to be a potent inhibitor of the androgen receptor signaling pathway, which is a key driver of prostate cancer growth. nih.govresearchgate.net Its mechanism of action is multi-faceted and involves:
Competitive inhibition of androgen binding: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a much higher affinity than the natural androgens, testosterone (B1683101) and dihydrotestosterone. nih.govpatsnap.com
Inhibition of nuclear translocation: It prevents the conformational change in the androgen receptor that is necessary for its translocation from the cytoplasm to the nucleus. nih.govpatsnap.com
Impairment of DNA binding and co-activator recruitment: Even if some androgen receptors reach the nucleus, Enzalutamide hinders their ability to bind to androgen response elements on the DNA and to recruit co-activators required for gene transcription. nih.govpatsnap.com
This multi-pronged attack on the androgen receptor signaling pathway makes Enzalutamide a highly effective mechanism-based inhibitor. researchgate.net
Antimicrobial Efficacy Studies
The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of various benzoic acids have been investigated for their potential as antimicrobial agents.
Antifungal Activity Investigations
While specific studies focusing exclusively on the antifungal activity of derivatives directly synthesized from this compound are not extensively documented in the reviewed literature, broader studies on related compounds provide insights into their potential. For instance, research on 4-aminobenzoic acid derivatives has shown that simple chemical modifications can lead to compounds with potent broad-spectrum antifungal properties. nih.gov One study demonstrated that Schiff bases derived from 4-aminobenzoic acid exhibited significant antifungal activity, with minimum inhibitory concentrations (MIC) as low as 7.81 µM. nih.gov Another study on 2-aminobenzoic acid derivatives also reported antifungal and antibiofilm activities against Candida albicans. pensoft.net These findings suggest that the 4-amino-2-fluorobenzoate scaffold could be a promising starting point for developing new antifungal agents.
Antibacterial Efficacy Studies
Similar to the antifungal studies, direct antibacterial investigations on a wide range of this compound derivatives with comprehensive data are limited. However, the antibacterial potential of related fluorinated benzoic acid derivatives has been explored. A study on a library of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides revealed that some of these compounds exhibited significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The most active compounds in this series had MIC values ranging from 7.82 to 31.25 μg/mL. nih.gov The proposed mechanism of action for these compounds was the allosteric inhibition of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov
Additionally, research on Schiff bases of 4-aminobenzoic acid has shown antibacterial activity against MRSA with MIC values starting from 15.62 µM. nih.gov Another study on an amide derivative of p-aminobenzoic acid also reported significant antibacterial activity against various bacterial strains. urology-textbook.comrsc.org The data from a study on fluorobenzoylthiosemicarbazides is presented below.
Table 1: Antibacterial Activity of Selected Fluorobenzoylthiosemicarbazides This table is based on data for related fluorobenzoyl derivatives, as specific data for this compound derivatives was not available in the reviewed sources.
| Compound | Test Organism | MIC (μg/mL) |
| 15a | S. aureus ATCC 25923 | 7.82 |
| 15a | S. aureus (MRSA) 110 | 15.63 |
| 15b | S. aureus ATCC 25923 | 15.63 |
| 15b | S. aureus (MRSA) 110 | 31.25 |
| 16b | S. aureus ATCC 25923 | 15.63 |
| 16b | S. aureus (MRSA) 110 | 31.25 |
| Source: Adapted from research on fluorobenzoylthiosemicarbazides. nih.gov |
Anticancer Potential and Antitumor Agent Development
The most significant and well-documented therapeutic application of derivatives from the this compound scaffold is in the development of anticancer agents. The presence of the fluorinated aminobenzoic acid moiety has proven to be a key structural feature in potent antitumor compounds.
The success of Enzalutamide has spurred further research into other derivatives of the 4-aminobenzoic acid scaffold as potential anticancer agents. For example, some 4-aminobenzoic acid derivatives have been identified as novel leads for inhibitors of multidrug resistance-associated proteins (MRPs), which are involved in the efflux of anticancer drugs from tumor cells and contribute to drug resistance. nih.gov
The cytotoxic activity of various heterocyclic compounds incorporating aminobenzoic acid moieties has also been investigated. Studies on novel 2-amino-4-aryl-pyrimidine derivatives and 1,2,4-triazole (B32235) derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. pensoft.net While not direct derivatives of this compound, these studies underscore the value of the aminobenzoic acid scaffold in the design of new anticancer agents.
Table 2: Anticancer Activity of Enzalutamide in Clinical Trials This table summarizes key findings from clinical trials of Enzalutamide, a drug synthesized from a derivative of this compound.
| Clinical Trial | Patient Population | Outcome | Result |
| AFFIRM | mCRPC after chemotherapy | Overall Survival | 18.4 months with Enzalutamide vs. 13.6 months with placebo |
| PREVAIL | Chemotherapy-naïve mCRPC | Progression-Free Survival | 8.3 months with Enzalutamide vs. 3.0 months with placebo |
| PROSPER | Non-metastatic CRPC | Metastasis-Free Survival | 37 months with Enzalutamide vs. 15 months with placebo |
| Source: Adapted from clinical trial data. |
Enzyme Inhibition Profiling
Derivatives of this compound have been the subject of investigation for their potential to inhibit various enzymes, a key aspect of medicinal chemistry for the development of new therapeutic agents. The following sections detail the inhibitory activities of these derivatives against specific enzymes.
Inhibition of Glutathione Reductase (GR)
Glutathione reductase (GR) is a crucial enzyme in the antioxidant defense system, responsible for maintaining a reduced pool of glutathione. A recent study investigated the inhibitory potential of a series of methyl 4-aminobenzoate (B8803810) derivatives against human erythrocyte GR. nih.govresearchgate.net While this compound was not directly tested, the study provides valuable insights into the effects of halogen and other substituents on the inhibitory activity.
One of the most potent inhibitors identified was methyl 4-amino-3-bromo-5-fluorobenzoate , which exhibited a Kᵢ value of 0.325 ± 0.012 μM. nih.govresearchgate.net This finding suggests that the presence of a fluorine atom, in combination with other substituents, can contribute significantly to the inhibitory potential. In silico studies have also been employed to predict the binding affinities of these derivatives to the GR receptor. nih.govresearchgate.net
The table below summarizes the inhibitory activities of selected methyl 4-aminobenzoate derivatives against Glutathione Reductase.
| Compound | Substitution Pattern | Kᵢ (μM) for GR |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | 3-bromo, 5-fluoro | 0.325 ± 0.012 |
| Methyl 4-amino-2-nitrobenzoate | 2-nitro | 92.41 ± 22.26 |
| Methyl 4-amino-2-bromobenzoate | 2-bromo | Not specified, but noted for low binding energy in silico |
| Methyl 4-amino-2-chlorobenzoate | 2-chloro | Not specified, but noted for low binding energy in silico |
Inhibition of Glutathione S-Transferase (GST)
Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. Inhibition of GSTs is a therapeutic strategy in cancer treatment, as their overexpression can lead to drug resistance. The same study that profiled GR inhibition also examined the effects of methyl 4-aminobenzoate derivatives on human erythrocyte GST. nih.govresearchgate.net
The results indicated that these derivatives also possess inhibitory activity against GST. Notably, methyl 4-amino-3-bromo-5-fluorobenzoate was a potent inhibitor of GST as well, demonstrating the dual inhibitory potential of some derivatives. nih.govresearchgate.net Another derivative, methyl 4-amino-2-nitrobenzoate , also showed significant inhibition of GST. nih.govresearchgate.net
The inhibitory activities of these derivatives against Glutathione S-Transferase are presented in the table below.
| Compound | Substitution Pattern | Kᵢ (μM) for GST |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | 3-bromo, 5-fluoro | Not explicitly stated, but inhibited stronger than other derivatives |
| Methyl 4-amino-2-nitrobenzoate | 2-nitro | 92.41 ± 22.26 |
| Methyl 4-amino-2-chlorobenzoate | 2-chloro | Not specified, but noted for low binding energy in silico |
Exploration of Other Enzyme Targets
While the primary focus has been on glutathione-related enzymes, the structural motif of this compound suggests potential interactions with other enzyme classes. For instance, benzofuran (B130515) derivatives, which share some structural similarities, have been investigated as inhibitors of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins like Ras, which are implicated in cancer. nih.govmdpi.comnih.govku.ac.ae
Furthermore, the broader class of benzocaine (B179285) (ethyl 4-aminobenzoate) derivatives has been shown to inhibit enzymes such as acetylcholinesterase and cyclooxygenase. researchgate.net Given that this compound is a fluorinated analog of a benzocaine derivative, it is plausible that its derivatives could also exhibit inhibitory activity against these or other related enzymes. However, specific studies on this compound derivatives targeting these enzymes are currently limited, representing an area for future research.
Structure-Activity Relationship (SAR) Studies for Biological Functionality
The structure-activity relationship (SAR) of methyl 4-aminobenzoate derivatives concerning their enzyme inhibitory activities provides crucial information for the design of more potent and selective inhibitors. The study on GR and GST inhibition offers a clear SAR landscape. nih.govresearchgate.net
The position and nature of the substituent on the benzene (B151609) ring play a critical role in determining the inhibitory potency. For instance, the presence of a bromine atom at the 2-position or a combination of bromo and fluoro groups at the 3 and 5-positions, respectively, appears to enhance the inhibitory activity against GR. nih.govresearchgate.net This suggests that the size, electronegativity, and position of the halogen substituent are key determinants of binding affinity to the enzyme's active site.
The nitro group at the 2-position also conferred significant inhibitory activity against both GR and GST, indicating that electron-withdrawing groups at this position can be favorable for inhibition. nih.govresearchgate.net The in-silico docking studies further supported these findings, showing that derivatives with lower binding energies corresponded to those with stronger inhibitory activities in vitro. nih.govresearchgate.net The SAR for GST inhibition seems to parallel that for GR, suggesting that similar structural features govern the interaction with both enzymes.
Application in Pharmaceutical Intermediate Synthesis and Drug Development
This compound is a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). researchgate.netgoogle.comgoogle.comgoogle.comnih.gov Its most prominent application is as a key intermediate in the synthesis of Enzalutamide , a second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer. researchgate.netgoogle.comnih.gov
The fluorine atom in this compound plays a crucial role in modulating the electronic properties and metabolic stability of the final drug molecule, which is a common strategy in modern drug design. The use of this intermediate highlights its importance in accessing complex and medicinally relevant scaffolds.
Applications in Agrochemical and Advanced Materials Science
Development of Agrochemical Agents
The global demand for more efficient and environmentally benign crop protection solutions has driven research into novel active ingredients. Fluorinated compounds have gained significant attention in this area due to their unique properties. nih.gov The introduction of fluorine into a molecule can increase its metabolic stability and lipophilicity, which are crucial for the effectiveness of a pesticide. nih.govnih.gov
While specific, publicly available research detailing the direct use of Methyl 4-Amino-2-fluorobenzoate in commercial herbicide or pesticide synthesis is limited, its structural motifs are present in various agrochemical compounds. The amino group can be readily diazotized and converted to other functional groups, or it can be acylated or alkylated to build more complex structures. The fluoro and ester groups can also be modified, offering a multitude of synthetic pathways.
For instance, the synthesis of novel picolinic acid herbicides has involved the use of fluorinated and aminated building blocks. mdpi.com The general strategy often involves the coupling of a fluorinated aromatic amine with a heterocyclic or other aromatic moiety to create the final active ingredient. This compound can serve as a precursor to such fluorinated aromatic amines through the hydrolysis of its ester group.
One supplier of a derivative, methyl 4-[4-[(2-chloroethanimidoyl)amino]phenyl]-2-fluorobenzoate, notes its potential use as a pesticide intermediate, highlighting the relevance of this chemical class in agrochemical synthesis. synhet.com
The design of modern crop protection agents focuses on high efficacy against target pests, minimal impact on non-target organisms, and favorable environmental degradation profiles. The inclusion of a fluorine atom, as present in this compound, can contribute positively to these attributes. researchgate.net
The development of novel fungicides, for example, has increasingly utilized fluorinated building blocks. nih.gov The stability of the C-F bond often enhances the metabolic stability of the compound, leading to longer-lasting protection.
Table 1: Examples of Structurally Related Fluorinated Compounds in Agrochemicals
| Compound Class | Example | Application | Reference |
| Picolinic Acid Herbicides | Florpyrauxifen-benzyl | Herbicide | researchgate.net |
| Pyridine-based Fungicides | Fluopyram | Fungicide | researchgate.net |
| Phenylpyrazole Insecticides | Fipronil | Insecticide | nih.gov |
This table presents examples of commercial agrochemicals that contain fluorinated aromatic or heterocyclic rings, illustrating the importance of such structures in modern crop protection. Direct synthesis from this compound is not implied.
Polymer Science and Functional Materials Development
The field of polymer science is constantly seeking new monomers that can impart desirable properties to materials, such as high thermal stability, chemical resistance, and specific functionalities. Fluorinated polymers, in particular, are known for their exceptional performance in demanding environments. researchgate.netrsc.org
This compound possesses two key functional groups for polymerization: the amino group and the ester group. The amino group can react with carboxylic acid derivatives (e.g., dianhydrides or diacyl chlorides) to form polyamides or polyimides. The ester group, after hydrolysis to a carboxylic acid, can also participate in polymerization reactions.
The presence of the fluorine atom on the polymer backbone can significantly enhance the properties of the resulting material. For example, fluorinated polyimides often exhibit lower dielectric constants, reduced moisture absorption, and increased solubility in organic solvents compared to their non-fluorinated counterparts, without compromising their high thermal stability.
While direct polymerization of this compound is not widely documented in public literature, its structure is analogous to monomers used in the synthesis of high-performance polymers. For example, fluorinated diamines are key components in the synthesis of soluble poly(amide-imide)s.
The design of high-performance materials often involves the incorporation of rigid aromatic units and strong intermolecular interactions. The benzene (B151609) ring of this compound provides rigidity, while the amino and ester groups offer sites for creating strong amide or imide linkages.
The fluorine atom plays a crucial role in modifying the properties of the polymer. Its high electronegativity can influence the electronic properties of the polymer chain, and its size can affect chain packing and morphology. These modifications can lead to materials with improved processability, enhanced thermal stability, and tailored optical or electrical properties.
Table 2: Properties of High-Performance Polymers Derived from Structurally Related Fluorinated Monomers
| Polymer Type | Monomer Example | Key Properties | Reference |
| Poly(amide-imide) | 2,2'-Bis(trifluoromethyl)benzidine | High thermal stability, good solubility | researchgate.net |
| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | Low dielectric constant, optical transparency | researchgate.net |
| Polyamide | 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl | High thermal stability, chemical resistance | researchgate.net |
This table showcases the properties of polymers synthesized from fluorinated monomers that are structurally related to this compound, highlighting the impact of fluorine on polymer characteristics.
This compound stands as a promising, though currently under-documented, building block for the synthesis of specialized chemical products. Its unique combination of functional groups offers significant potential in the development of new agrochemicals with enhanced efficacy and in the creation of high-performance polymers with superior properties. While direct applications are not yet widely reported in open literature, the well-established benefits of incorporating fluorinated and amino-functionalized aromatic structures in these fields suggest a bright future for this versatile compound. Further research and patent literature may yet reveal the full extent of its utility in these and other areas of advanced chemical synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-Amino-2-fluorobenzoate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution or esterification of pre-functionalized benzoic acid derivatives. For example, fluorination at the 2-position can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions, followed by esterification with methanol and catalytic sulfuric acid . Reaction temperature (e.g., 45–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the product .
Q. How can researchers verify the structural integrity of this compound?
- Analytical Techniques :
- 1H/13C NMR : Characteristic peaks include a singlet for the methyl ester (~3.8 ppm) and distinct aromatic protons influenced by fluorine’s electronegativity (e.g., deshielding at the 2-position) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 184.1 (C8H8FNO2).
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and substituent positions, as demonstrated in fluorobenzoate analogs .
Q. What are the recommended storage conditions to prevent degradation?
- Best Practices : Store at –20°C under inert gas (N2 or Ar) to minimize hydrolysis of the ester group or oxidation of the amino group. Use amber vials to avoid photodegradation, as fluorinated aromatic compounds are sensitive to UV light .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing fluorine at the 2-position activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. For Suzuki-Miyaura coupling, the amino group at the 4-position acts as a directing group, enabling selective functionalization at the 5-position. Comparative studies with chloro/bromo analogs show fluorine’s smaller atomic radius enhances steric accessibility for Pd catalysts .
Q. What strategies resolve contradictions in biological activity data across fluorobenzoate analogs?
- Case Study : this compound exhibits moderate antimicrobial activity (MIC: 16 µg/mL against S. aureus), but conflicting reports may arise due to:
- Experimental Variables : Differences in bacterial strain susceptibility or culture media pH affecting compound solubility.
- Structural Analog Comparison :
| Compound | Substituent | MIC (µg/mL) |
|---|---|---|
| Methyl 4-Amino-2-FB* | F | 16 |
| Ethyl 4-Amino-2-ClB* | Cl | 8 |
| Methyl 4-Amino-2-BrB* | Br | 32 |
| *FB: Fluorobenzoate; ClB: Chlorobenzoate; BrB: Bromobenzoate . |
- Resolution : Standardize assays (e.g., CLSI guidelines) and validate via dose-response curves.
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) simulates binding to enzyme active sites, such as dihydrofolate reductase, where the fluorine atom forms halogen bonds with backbone carbonyls .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Key Issues : Racemization at the amino group during esterification or purification. Mitigation includes:
- Low-Temperature Reactions : Perform steps below 0°C to stabilize the amino group.
- Chiral Chromatography : Use amylose-based columns for enantiomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
